3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol
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Overview
Description
3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol is a compound that features a benzene ring substituted with two piperidine groups and two hydroxyl groups. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The presence of piperidine groups in this compound suggests potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable benzene derivative with piperidine. For example, starting from 3-methyl-2,5-dichlorobenzene-1,4-diol, the chlorine atoms can be replaced by piperidine groups under basic conditions . The reaction typically requires a solvent such as dioxane or tetrahydrofuran (THF) and a base like sodium carbonate or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine rings.
Substitution: The piperidine groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated or modified piperidine derivatives.
Substitution: Formation of new substituted benzene derivatives.
Scientific Research Applications
3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol involves its interaction with biological targets. The piperidine groups can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl groups may also play a role in hydrogen bonding and other interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
2,5-Dipiperidinylbenzene-1,4-diol: Similar structure but without the methyl group.
3-Methyl-2,5-dihydroxybenzene: Lacks the piperidine groups.
Uniqueness
3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol is unique due to the combination of piperidine groups and hydroxyl groups on the benzene ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C17H26N2O2/c1-13-16(19-10-6-3-7-11-19)15(20)12-14(17(13)21)18-8-4-2-5-9-18/h12,20-21H,2-11H2,1H3 |
InChI Key |
GMNSHNWRUYYETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N2CCCCC2)O)N3CCCCC3)O |
Origin of Product |
United States |
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